1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is characterized by a nitro group (-NO2) and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene can be synthesized from 4-nitrophenol and propargyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-nitrophenol is replaced by the prop-2-yn-1-yloxy group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF or acetonitrile.
Major Products Formed:
Reduction: 1-Amino-4-(prop-2-yn-1-yloxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(prop-2-yn-1-yloxy)benzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and alkyne groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 4-Nitrophenol
- Propargyl bromide
- Phenyl propargyl ether
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
Properties
IUPAC Name |
1-nitro-4-prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSHDUNPZCVHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389446 | |
Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-85-7 | |
Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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